4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile 4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 116450-83-0
VCID: VC4026994
InChI: InChI=1S/C16H11N3O2/c17-10-12-1-3-13(4-2-12)11-18-8-7-14-5-6-15(19(20)21)9-16(14)18/h1-9H,11H2
SMILES: C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)C#N)[N+](=O)[O-]
Molecular Formula: C16H11N3O2
Molecular Weight: 277.28 g/mol

4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile

CAS No.: 116450-83-0

Cat. No.: VC4026994

Molecular Formula: C16H11N3O2

Molecular Weight: 277.28 g/mol

* For research use only. Not for human or veterinary use.

4-((6-Nitro-1H-indol-1-yl)methyl)benzonitrile - 116450-83-0

Specification

CAS No. 116450-83-0
Molecular Formula C16H11N3O2
Molecular Weight 277.28 g/mol
IUPAC Name 4-[(6-nitroindol-1-yl)methyl]benzonitrile
Standard InChI InChI=1S/C16H11N3O2/c17-10-12-1-3-13(4-2-12)11-18-8-7-14-5-6-15(19(20)21)9-16(14)18/h1-9H,11H2
Standard InChI Key OECLIUQCXNYUQS-UHFFFAOYSA-N
SMILES C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)C#N)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)C#N)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines two aromatic systems: a 6-nitroindole moiety and a benzonitrile group. The indole ring is substituted at the 6-position with a nitro group (NO2-\text{NO}_2), while the benzonitrile group (C6H4CN-\text{C}_6\text{H}_4\text{CN}) is attached via a methylene bridge (CH2-\text{CH}_2-) at the indole’s 1-position. This arrangement creates a planar geometry with conjugated π-systems, influencing its electronic properties and reactivity .

Table 1: Key Molecular Properties

PropertyValue
CAS Number116450-83-0
Molecular FormulaC16H11N3O2\text{C}_{16}\text{H}_{11}\text{N}_3\text{O}_2
Molecular Weight277.28 g/mol
Synonyms4-[(6-Nitroindol-1-yl)methyl]benzonitrile; Benzonitrile, 4-[(6-nitro-1H-indol-1-yl)methyl]-
MDL NumberMFCD28991856

Synthesis and Manufacturing

Process Optimization

Key factors influencing yield include:

  • Temperature: Maintaining reaction temperatures below 15°C minimizes side reactions such as nitrile hydrolysis .

  • Solvent Choice: DMF enhances solubility of ionic intermediates, while dichloromethane aids in extraction .

  • Purification: Crystallization from diisopropyl ether improves purity, as demonstrated in related benzonitrile derivatives .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is inferred from structural analogs:

  • Polar Solvents: Moderate solubility in DMF and dimethyl sulfoxide (DMSO).

  • Nonpolar Solvents: Low solubility in hexane or diethyl ether.

  • Aqueous Systems: Insoluble in water due to the hydrophobic indole and benzonitrile groups .

Stability under ambient conditions is likely compromised by the nitro group, which may degrade under prolonged UV exposure or elevated temperatures .

Table 2: Predicted Physicochemical Data

PropertyValue
Melting Point180–185°C (estimated)
LogP (Partition Coeff.)2.8 (calculated)
Hazard ClassificationHarmful if inhaled or ingested

Applications and Industrial Relevance

Pharmaceutical Intermediates

The structural motif of nitroaromatics and nitriles is prevalent in drug discovery. For example, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a key intermediate in Letrozole, a breast cancer therapeutic . While 4-((6-nitro-1H-indol-1-yl)methyl)benzonitrile’s specific applications are underexplored, its nitro group suggests potential as a precursor in antineoplastic or antimicrobial agents .

Materials Science

Nitroindole derivatives exhibit optical properties suitable for organic light-emitting diodes (OLEDs). The electron-withdrawing nitro and nitrile groups could enhance electron mobility in semiconducting materials .

AspectRecommendation
Personal Protective Equipment (PPE)Gloves, goggles, lab coat
StorageCool, dry place away from light
DisposalIncineration per local regulations
SupplierLocationPurityPrice (1g)
Suzhou Meishi BiotechChina95%$830
AA BlocksUSA95%Inquiry

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